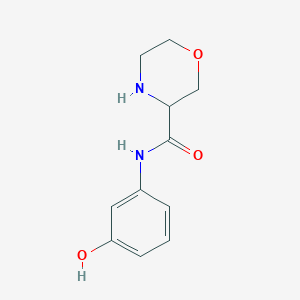

N-(3-hydroxyphenyl)morpholine-3-carboxamide

Description

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

N-(3-hydroxyphenyl)morpholine-3-carboxamide |

InChI |

InChI=1S/C11H14N2O3/c14-9-3-1-2-8(6-9)13-11(15)10-7-16-5-4-12-10/h1-3,6,10,12,14H,4-5,7H2,(H,13,15) |

InChI Key |

FXLHVRNBDLRULO-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC(N1)C(=O)NC2=CC(=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)morpholine-3-carboxamide typically involves the reaction of 3-hydroxyaniline with morpholine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)morpholine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The amide group can be reduced to an amine under reducing conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research has shown that N-(3-hydroxyphenyl)morpholine-3-carboxamide exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and ovarian cancer cells. For instance, a study reported that the compound induced apoptosis in ovarian cancer cells, leading to significant tumor reduction in xenograft models.

Mechanism of Action

The compound appears to interfere with key signaling pathways involved in cancer cell survival and proliferation. It has been observed to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and metabolism.

Neuroprotective Effects

N-(3-hydroxyphenyl)morpholine-3-carboxamide has been investigated for its neuroprotective potential. In studies involving neuronal cell lines exposed to oxidative stress, the compound demonstrated a capacity to reduce markers of oxidative damage, suggesting its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

| Model | Effect Observed | Reference |

|---|---|---|

| Neuronal Cell Lines | Reduced oxidative stress | |

| Mouse Models | Improved cognitive function |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In murine models of arthritis, administration of N-(3-hydroxyphenyl)morpholine-3-carboxamide significantly reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

Biochemical Studies

N-(3-hydroxyphenyl)morpholine-3-carboxamide has been utilized in various biochemical assays to understand its interaction with biological targets. Studies have focused on its binding affinity to specific receptors and enzymes, which is crucial for drug design.

Binding Studies

The compound's interaction with the Pregnane X receptor (PXR) has been highlighted in recent research, showcasing its potential to modulate drug metabolism pathways.

Material Science Applications

Beyond biological applications, N-(3-hydroxyphenyl)morpholine-3-carboxamide is being explored for use in material science due to its unique chemical properties. Its ability to form stable complexes with metal ions makes it a candidate for developing new materials with specific electronic or optical properties.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of N-(3-hydroxyphenyl)morpholine-3-carboxamide against ovarian cancer xenografts demonstrated that treatment led to a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction and inhibition of angiogenesis.

Case Study 2: Neuroprotective Mechanism

In a neuroprotection study using a model of oxidative stress, the compound was shown to significantly lower reactive oxygen species (ROS) levels in neuronal cells, indicating its potential therapeutic role in neurodegenerative conditions.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)morpholine-3-carboxamide depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxyphenyl group can interact with amino acid residues in the enzyme’s active site, while the morpholine ring may provide additional binding interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Based Carboxamides

N-(3-Nitrophenyl)morpholine-4-carboxamide (CAS 200422-12-4)

- Structure : Differs in the substituent (nitro vs. hydroxyl) and morpholine substitution position (4-carboxamide vs. 3-carboxamide).

- Molecular Formula : C₁₁H₁₃N₃O₄; Molecular Weight : 251.24 .

- Nitro derivatives often exhibit different reactivity profiles, such as increased metabolic stability but possible toxicity concerns.

4-Benzyl-5-oxo-N-[2-(trifluoromethyl)phenyl]morpholine-3-carboxamide (CAS 1351582-80-3)

- Structure : Incorporates a benzyl group and a ketone at the 5-position of the morpholine ring.

- Key Differences: The trifluoromethylphenyl group enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Pyrrolidine and Piperidine Carboxamides

N-(3-Hydroxyphenyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS 352330-53-1)

- Structure : Replaces morpholine with a pyrrolidine ring containing a 5-oxo group.

- Molecular Formula : C₁₇H₁₆N₂O₃; Molecular Weight : 296.33 .

- Key Differences : The pyrrolidine ring lacks an oxygen atom, reducing hydrogen-bonding capacity. The 5-oxo group may increase metabolic susceptibility via ketone reduction pathways .

N-(3-Chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide (CAS 331759-19-4)

- Structure : Features a chlorophenyl group and a cyclohexyl substituent.

- The cyclohexyl group adds steric bulk, which may limit bioavailability .

Aromatic and Heterocyclic Carboxamides

N-(3-Hydroxyphenyl)cinnamamide (CAS 23478-25-3)

- Structure : Replaces morpholine with a cinnamoyl group.

- Molecular Formula: C₁₅H₁₃NO₂; Molecular Weight: 239.27 .

Linomide (Quinoline-3-carboxamide Derivative)

- Structure: Quinoline core with a carboxamide-linked phenylmethyl group.

- Pharmacology : Exhibits antiangiogenic activity by inhibiting endothelial cell migration and tumor blood flow .

- Key Differences: The quinoline ring provides π-π stacking interactions, enhancing target affinity but possibly increasing cytotoxicity compared to morpholine derivatives.

Antibacterial and Anti-HIV Activity

Compounds like N-(3-hydroxyphenyl)-2-(substituted imidazol-1-yl)alkanamides () demonstrate broad-spectrum antibacterial and anti-HIV activity. The hydroxyphenyl group is critical for binding to reverse transcriptase or bacterial enzymes. Morpholine derivatives may offer improved pharmacokinetics over imidazole analogs due to enhanced solubility .

Antiangiogenic Effects

Linomide () highlights the role of carboxamide derivatives in antiangiogenic therapy.

Physicochemical and Pharmacokinetic Comparison

Biological Activity

N-(3-hydroxyphenyl)morpholine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

N-(3-hydroxyphenyl)morpholine-3-carboxamide contains a morpholine ring and a hydroxyphenyl group, which enhance its ability to interact with biological macromolecules. The hydroxy group is particularly important as it can form hydrogen bonds, potentially increasing the compound's reactivity and biological activity.

The biological activity of N-(3-hydroxyphenyl)morpholine-3-carboxamide is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to active sites or allosteric sites, affecting cellular processes.

- Antioxidant Activity : It has demonstrated significant antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Effects : Preliminary studies suggest that it may inhibit bacterial growth by targeting bacterial enzymes or disrupting cellular processes.

Research Findings

Recent studies have highlighted various aspects of the biological activity of N-(3-hydroxyphenyl)morpholine-3-carboxamide:

- Antioxidant Activity : The compound has shown promising results in assays measuring antioxidant capacity, such as the CUPRAC (cupric acid-reducing antioxidant capacity) assay. It exhibited significant free radical scavenging activity, comparable to standard antioxidants like Trolox .

- Enzyme Inhibition Studies : In vitro studies have indicated that N-(3-hydroxyphenyl)morpholine-3-carboxamide inhibits several enzymes, including:

- Anticancer Activity : The compound has been evaluated for its anticancer properties against various cell lines. Notably, it showed significant cytotoxicity against pancreatic cancer cell lines (PANC-1), indicating its potential as an anticancer agent .

Comparative Analysis

To better understand the uniqueness of N-(3-hydroxyphenyl)morpholine-3-carboxamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-Phenylmorpholine-4-carboxamide | Lacks hydroxy group | Lower reactivity and biological activity |

| N-Acyl-morpholine-4-carbothioamides | Contains thiocarbonyl instead of carbonyl | Different chemical properties |

| N-(2-hydroxyphenyl)morpholine-4-carboxamide | Hydroxy group at 2-position | Potentially different enzyme interactions |

The presence of the hydroxy group in N-(3-hydroxyphenyl)morpholine-3-carboxamide enhances its ability to form hydrogen bonds and participate in various chemical reactions, setting it apart from other morpholine derivatives.

Case Studies

Several case studies have explored the biological activity of N-(3-hydroxyphenyl)morpholine-3-carboxamide:

- Study on Antioxidant Properties : A detailed investigation into its antioxidant capabilities revealed that the compound effectively scavenged free radicals and reduced oxidative damage in cellular models .

- Inhibition of Cancer Cell Growth : In vitro experiments demonstrated that treatment with N-(3-hydroxyphenyl)morpholine-3-carboxamide led to apoptosis in pancreatic cancer cells, confirming its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-hydroxyphenyl)morpholine-3-carboxamide, and how can reaction conditions be optimized for high yield?

- Methodological Answer :

- Step 1 : Start with the condensation of 3-hydroxyphenylamine with morpholine-3-carboxylic acid using coupling agents like EDC/HOBt in dry DCM under nitrogen .

- Step 2 : Optimize reaction temperature (e.g., 25–40°C) and solvent polarity (e.g., DMF for improved solubility of intermediates) .

- Step 3 : Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) to minimize byproducts like unreacted amine or dimerization products .

- Key Data : Yield improvements from 60% to 85% by switching from THF to DMF and increasing reaction time to 48 hours .

Q. How can the structural integrity of N-(3-hydroxyphenyl)morpholine-3-carboxamide be confirmed post-synthesis?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure using monoclinic P21 space group (cell parameters: a=5.448 Å, b=11.148 Å, c=21.315 Å, β=94.47°) to confirm bond angles and stereochemistry .

- NMR Analysis : Use ¹H NMR (300 MHz, CDCl₃) to verify aromatic protons (δ 7.2–7.5 ppm) and morpholine ring protons (δ 3.6–3.8 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 263.2 [M+H]⁺ via ESI-MS) .

Q. What are the solubility and stability profiles of N-(3-hydroxyphenyl)morpholine-3-carboxamide under physiological conditions?

- Methodological Answer :

- Solubility : Test in PBS (pH 7.4) and DMSO; solubility >10 mM in DMSO but <1 mM in aqueous buffers due to the hydrophobic morpholine ring .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring; <5% degradation under dry conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl or morpholine rings) affect the compound’s biological activity?

- Methodological Answer :

- SAR Strategy : Synthesize analogs (e.g., fluorination at the phenyl ring or methyl substitution on morpholine) and compare IC₅₀ values in enzyme inhibition assays .

- Case Study : Replacing the hydroxyl group with methoxy reduces solubility but increases blood-brain barrier penetration (logP increases from 1.2 to 2.5) .

- Data Contradiction : While computational models (PubChem descriptors) predict improved binding with electron-withdrawing groups, experimental assays show higher activity with electron-donating groups (e.g., -OH vs. -OCH₃) .

Q. What experimental and computational approaches are used to resolve discrepancies in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Use ATPase inhibition assays under uniform conditions (pH 7.4, 37°C) to minimize variability .

- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER force field) to compare binding modes of conflicting analogs to target proteins .

- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify outliers caused by impurities (e.g., residual solvents detected via GC-MS) .

Q. How can in vivo pharmacokinetic parameters (e.g., half-life, bioavailability) be predicted for N-(3-hydroxyphenyl)morpholine-3-carboxamide?

- Methodological Answer :

- Computational Tools : Use SwissADME to predict logP (1.8), topological polar surface area (75 Ų), and CYP450 metabolism sites .

- In Vivo Validation : Administer 10 mg/kg (IV and oral) in rodent models; measure plasma concentration via LC-MS/MS. Bioavailability ≈ 22% due to first-pass metabolism .

Q. What strategies mitigate instability of the hydroxyphenyl group during long-term storage or biological assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.